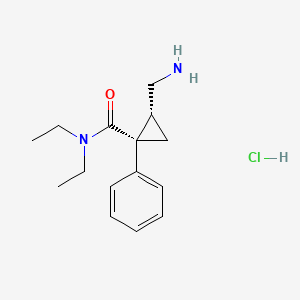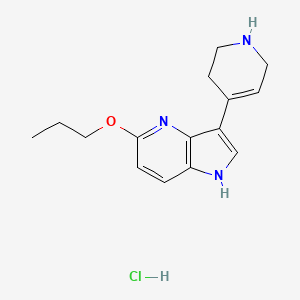
CP 94253 Hydrochlorid
Übersicht
Beschreibung
CP 94253 Hydrochlorid ist ein potenter und selektiver Agonist des Serotonin-5-HT1B-Rezeptors. Es ist bekannt für seine hohe Selektivität gegenüber eng verwandten Serotoninrezeptoren wie 5-HT1D und 5-HT1A . Diese Verbindung wurde umfassend auf ihre verschiedenen Verhaltenseffekte untersucht, darunter die Förderung von Wachheit, die Reduzierung der Nahrungsaufnahme und die Verstärkung der verstärkenden Wirkungen von Kokain .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte. Eine gängige Syntheseroute beinhaltet die Reaktion von 5-Propoxy-3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-Pyrrolo[3,2-b]pyridin mit Salzsäure unter Bildung des Hydrochloridsalzes . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Industrielle Produktionsmethoden können eine großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen umfassen, die jedoch auf Effizienz und Wirtschaftlichkeit optimiert sind .
Wissenschaftliche Forschungsanwendungen
CP 94253 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in Studien verwendet, die Serotoninrezeptoren betreffen.
Biologie: Die Verbindung wird verwendet, um die Rolle von Serotoninrezeptoren in verschiedenen biologischen Prozessen zu untersuchen, darunter Verhalten und Neurotransmission.
Industrie: Es wird bei der Entwicklung neuer Medikamente verwendet, die auf Serotoninrezeptoren abzielen, und bei der Untersuchung von Arzneimittel-Rezeptor-Wechselwirkungen
Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es selektiv an Serotonin-5-HT1B-Rezeptoren bindet und diese aktiviert. Diese Aktivierung führt zu verschiedenen nachgeschalteten Wirkungen, darunter die verstärkte Freisetzung von Dopamin im Gehirn, die Wachheit fördert und die Nahrungsaufnahme reduziert . Die Verbindung verstärkt auch die verstärkenden Wirkungen von Kokain, indem sie die Belohnungspfade im Gehirn moduliert .
Wirkmechanismus
Target of Action
CP 94253 hydrochloride is a potent and selective agonist of the serotonin 5-HT1B receptor . The 5-HT1B receptor is a subtype of the serotonin receptor, which is a group of G-protein coupled receptors that are targeted by a variety of psychoactive drugs . This compound has approximately 25x and 40x selectivity over the closely related 5-HT1D and 5-HT1A receptors .
Mode of Action
As an agonist, CP 94253 hydrochloride binds to the 5-HT1B receptor and mimics the action of serotonin, the natural ligand of this receptor . This binding activates the receptor, leading to a series of intracellular events .
Biochemical Pathways
The activation of the 5-HT1B receptor by CP 94253 hydrochloride can lead to various biochemical effects. For instance, it has been found to increase dopamine release in the brain, which can promote wakefulness .
Pharmacokinetics
It is known to be centrally active upon systemic administration in vivo , indicating that it can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The activation of the 5-HT1B receptor by CP 94253 hydrochloride has several behavioral effects based on animal testing. These effects include promoting wakefulness by increasing dopamine release in the brain, reducing food intake and promoting satiety, enhancing the reinforcing effects of cocaine, and possible antidepressant effects .
Biochemische Analyse
Biochemical Properties
CP 94253 hydrochloride has approximately 25x and 40x selectivity over the closely related 5-HT1D and 5-HT1A receptors . It interacts with these receptors and plays a significant role in biochemical reactions .
Cellular Effects
CP 94253 hydrochloride influences cell function by promoting wakefulness by increasing dopamine release in the brain . It also reduces food intake and promotes satiety .
Molecular Mechanism
The molecular mechanism of CP 94253 hydrochloride involves binding to the 5-HT1B receptor, which leads to a series of downstream effects, including increased dopamine release, reduced food intake, and potential antidepressant effects .
Temporal Effects in Laboratory Settings
The effects of CP 94253 hydrochloride have been observed over time in laboratory settings. It has been found to have a stable effect on promoting wakefulness and reducing food intake .
Dosage Effects in Animal Models
In animal models, the effects of CP 94253 hydrochloride vary with different dosages. Higher dosages have been found to enhance the reinforcing effects of cocaine .
Metabolic Pathways
CP 94253 hydrochloride is involved in the serotonin metabolic pathway, where it acts as a 5-HT1B receptor agonist .
Vorbereitungsmethoden
The synthesis of CP 94253 hydrochloride involves several steps. One common synthetic route includes the reaction of 5-propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
CP 94253 Hydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid beschleunigt werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid beinhalten.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Pyridinring, unter Verwendung von Reagenzien wie Natriumhydroxid oder anderen Nucleophilen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, kontrollierte Temperaturen und spezifische Katalysatoren, um die Reaktionsraten zu erhöhen. Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
CP 94253 Hydrochlorid ist einzigartig in seiner hohen Selektivität für Serotonin-5-HT1B-Rezeptoren im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:
CP 93129 Dihydrochlorid: Ein weiterer selektiver Serotoninrezeptoragonist mit unterschiedlichen Rezeptorselektivitätsprofilen.
RS 67333 Hydrochlorid: Eine Verbindung mit ähnlicher Serotoninrezeptoraktivität, aber unterschiedlichen pharmakologischen Eigenschaften.
Ketanserin-Tartrat: Ein Serotoninrezeptorantagonist mit unterschiedlichen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11;/h3-5,10,16-17H,2,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIOXKQIZCVXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336802 | |
| Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845861-39-4 | |
| Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


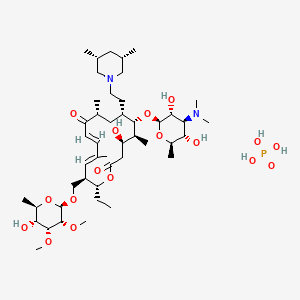
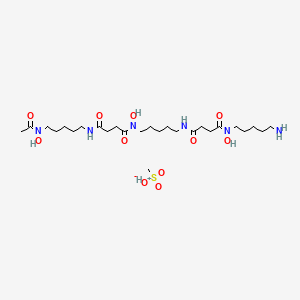


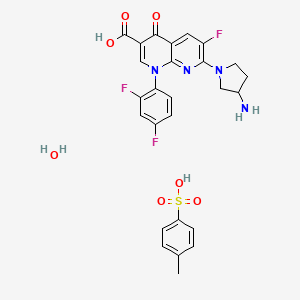

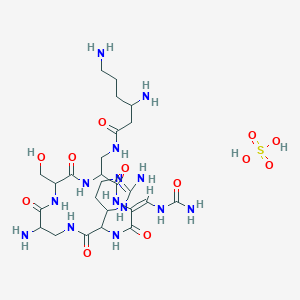
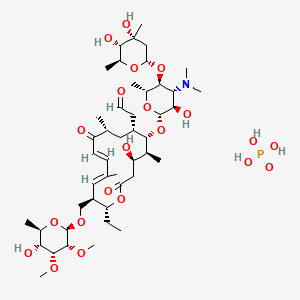

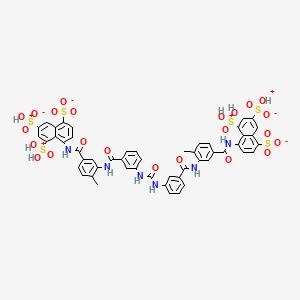
![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)

